5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium
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Overview
Description
5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium is a complex organic compound with a unique structure that includes a pyridinium core, a methoxyphenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiol with 2-bromoethyl methyl ketone to form an intermediate, which is then reacted with 2-methylpyridine and 2-oxo-2-phenylethyl bromide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The pyridinium core can be reduced to a pyridine derivative.
Substitution: The phenylethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and substituted phenylethyl derivatives .
Scientific Research Applications
5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylthiol derivatives: Compounds with similar methoxyphenyl groups.
Pyridinium derivatives: Compounds with a pyridinium core structure.
Phenylethyl derivatives: Compounds with phenylethyl groups.
Uniqueness
5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24NO2S+ |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[5-[2-(4-methoxyphenyl)sulfanylethyl]-2-methylpyridin-1-ium-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C23H24NO2S/c1-18-8-9-19(14-15-27-22-12-10-21(26-2)11-13-22)16-24(18)17-23(25)20-6-4-3-5-7-20/h3-13,16H,14-15,17H2,1-2H3/q+1 |
InChI Key |
GILPFMXCNLJKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C(C=C1)CCSC2=CC=C(C=C2)OC)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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